molecular formula C19H31NO B4987343 1-[6-(4-ethylphenoxy)hexyl]piperidine

1-[6-(4-ethylphenoxy)hexyl]piperidine

Cat. No. B4987343
M. Wt: 289.5 g/mol
InChI Key: YNUQMVOWWTVCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(4-ethylphenoxy)hexyl]piperidine, also known as GBR 12909, is a selective dopamine reuptake inhibitor. It is a chemical compound that is used in scientific research for its ability to block the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward.

Scientific Research Applications

Opiate Activity Research

The compound 1-[6-(4-ethylphenoxy)hexyl]piperidine shares structural similarities with the xanthene-9-spiro-4'-piperidine nucleus, which has been studied for its potential in opiate analgesics. Research indicates that specific structural modifications, such as the introduction of a hydroxyl group into the xanthenespiropiperidine nucleus, can produce potent mu-opiate agonists. This highlights the importance of understanding the structure-activity relationships in these compounds (Galt et al., 1989).

Aromatase Inhibition and Cancer Treatment

Research on 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, which are structurally related to 1-[6-(4-ethylphenoxy)hexyl]piperidine, has shown promising results in inhibiting estrogen biosynthesis. This inhibition is significant for the treatment of hormone-dependent breast cancer, with some derivatives showing stronger inhibition compared to existing treatments (Hartmann & Batzl, 1986).

Neuropharmacology

Compounds like 1-[6-(4-ethylphenoxy)hexyl]piperidine are closely related to the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, extensively studied as opioid receptor antagonists. Research in this area aims to understand the bioactive conformation of these compounds, which could lead to new insights into the development of neuropharmacological agents (Le Bourdonnec et al., 2006).

Radioligand Development

Halogenated 4-(phenoxymethyl)piperidines, similar in structure to 1-[6-(4-ethylphenoxy)hexyl]piperidine, have been synthesized as potential δ receptor ligands. The in vitro binding affinities of these compounds and their potential as probes for in vivo tomographic studies of σ receptors highlight their significance in diagnostic imaging and receptor studies (Waterhouse et al., 1997).

Polymer Science

In the field of polymer science, hyperbranched polymers based on piperidine-4-one rings, related to 1-[6-(4-ethylphenoxy)hexyl]piperidine, have been developed. These polymers show significant potential due to their unique branching and reactivity with aromatic nucleophiles, which can be utilized in various industrial applications (Sinananwanich et al., 2009).

properties

IUPAC Name

1-[6-(4-ethylphenoxy)hexyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-2-18-10-12-19(13-11-18)21-17-9-4-3-6-14-20-15-7-5-8-16-20/h10-13H,2-9,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUQMVOWWTVCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(4-Ethylphenoxy)hexyl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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